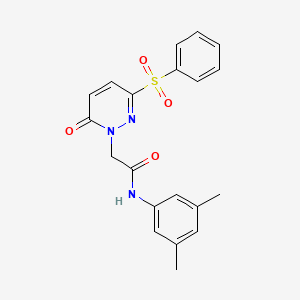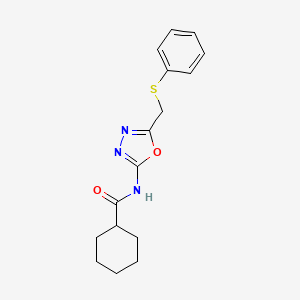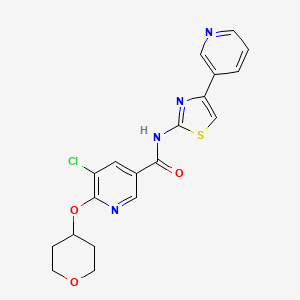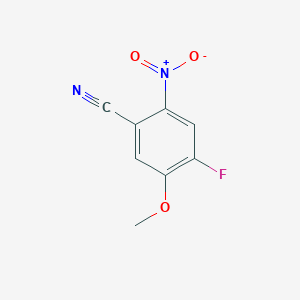
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of related compounds involves the reaction of benzothiazole or benzimidazole derivatives with chloroacetyl chloride or acetic acid, followed by further reactions with other reagents such as hydrazine hydrate, 4H-[1,2,4]triazol-2-thione, or benzoxazole/benzimidazole-2-thioles. For instance, N-(benzo[d]thiazol-2-yl) acetamides were synthesized by refluxing benzothiazoles with acetic acid . Another study synthesized N-(benzothiazol-2-yl)-2-(4H-[1,2,4]triazol-3-ylsulfanyl) acetamide derivatives by reacting N-(benzothiazol-2-yl)-2-chloroacetamides with 4H-[1,2,4]triazol-2-thione . These methods provide a basis for the synthesis of the compound of interest.
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of hydrogen bonding, which plays a significant role in their assembly and photophysical properties. For example, N-(benzo[d]thiazol-2-yl)acetamide forms hydrogen bonds with water, creating a bridge that results in a three-dimensional network . The molecular structure is further elucidated using various spectroscopic techniques such as IR, 1H-NMR, 13C-NMR, and FAB+-MS, which help in confirming the identity and purity of the synthesized compounds .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds are crucial for their antimicrobial activity. The formation of hydrogen bonds and the introduction of various substituents through reactions such as sulfanylation and acetylation influence the biological activity of these molecules. The studies show that the synthesized compounds exhibit a range of interactions with microorganisms, although some compounds were found to be inactive against the test organisms .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds are influenced by their molecular structure. The presence of hydrogen bonds and other intermolecular interactions can affect their solubility, melting points, and stability. The photophysical properties of the acetamide crystals, for example, are determined by the nature of the hydrogen-bonded assemblies, which are characteristic of the substituent in the benzothiazole moiety . The antimicrobial activity of these compounds is also a key chemical property, with some derivatives showing broad-spectrum antibacterial activity against various microorganisms .
科学的研究の応用
Antimicrobial and Antifungal Properties A novel series of 2-(1H-benzimidazol-2-ylsulfanyl)-N-(4-oxo-2-phenyl-thiazolidin-3yl)acetamides have been synthesized and tested for their antibacterial and antifungal activities. These compounds have demonstrated significant activity against a range of microorganisms, including Gram-positive bacteria (Staphylococcus aureus, Enterococcus faecalis), Gram-negative bacteria (Klebsiella pneumoniae, Escherichia coli), and fungi (Aspergillus fumigatus, Candida albicans). Their cytotoxic properties have also been evaluated, showing good cytotoxic activities against brine shrimp. This research highlights the potential use of these compounds in developing new antimicrobial and antifungal agents (Devi, Shahnaz, & Prasad, 2022).
Cancer Research Applications In the realm of cancer research, some derivatives of benzimidazole-thiazole, including 2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide, have been explored for their anticancer potential. These compounds were synthesized and their cytotoxic activity was evaluated against different cancer cell lines, such as HepG2 and PC12. Certain derivatives showed promising anticancer activity, suggesting a potential application in the development of new anticancer agents (Nofal, Soliman, El-Karim, El-Zahar, Srour, Sethumadhavan, & Maher, 2014).
Antioxidant Applications Benzimidazole derivatives have been studied for their antioxidant properties, particularly in enhancing the oxidation stability of local base oils. These studies have shown that certain derivatives can serve as effective antioxidants, potentially offering applications in improving the shelf life and performance of industrial oils and lubricants (Basta, El-Bassoussi, Salem, Nessim, Ahmed, & Attia, 2017).
特性
IUPAC Name |
2-(1H-benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N4OS2/c17-10(16-11-13-5-6-18-11)7-19-12-14-8-3-1-2-4-9(8)15-12/h1-6H,7H2,(H,14,15)(H,13,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWKYUWAFZMNBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)SCC(=O)NC3=NC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N4OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1H-Benzimidazol-2-ylsulfanyl)-N-(1,3-thiazol-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3,5-dimethylbenzenesulfonamide](/img/structure/B2542917.png)
![2-{6-chloro-4-oxo-3H,4H-pyrido[3,4-d]pyrimidin-3-yl}-N-(2,4,6-trichlorophenyl)acetamide](/img/structure/B2542918.png)
![N-[(2-methoxyphenyl)methyl]-3-(5-{[(4-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)propanamide](/img/structure/B2542919.png)


![(2S,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-(trifluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B2542927.png)

![N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide](/img/structure/B2542930.png)


![1,3-Benzodioxol-5-yl[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]methanone](/img/structure/B2542934.png)
![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(2-methylphenyl)methanone](/img/structure/B2542935.png)
![N-(4-fluorobenzyl)-2-[3-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2542936.png)
